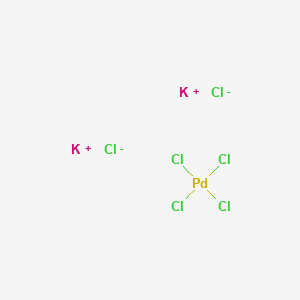
Dipotassium;tetrachloropalladium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium tetrachloropalladium dichloride, also known as K2PdCl4, is a chemical compound that has been extensively studied for its potential applications in various scientific research areas. It is a coordination complex of palladium that contains two potassium ions and four chloride ions.
科学的研究の応用
Dipotassium;tetrachloropalladium;dichloride has been widely used in scientific research due to its unique properties. It has been studied as a catalyst in various organic reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. It has also been used as a precursor for the synthesis of other palladium complexes. Additionally, Dipotassium;tetrachloropalladium;dichloride has been investigated for its potential applications in the field of nanotechnology, as it can be used to synthesize palladium nanoparticles with controlled size and shape.
作用機序
The mechanism of action of Dipotassium;tetrachloropalladium;dichloride is related to its ability to act as a catalyst in various reactions. It works by coordinating with the reactants and facilitating the formation of new chemical bonds. In organic reactions, Dipotassium;tetrachloropalladium;dichloride can activate the carbon-hydrogen bond in the substrate and form a new carbon-carbon bond with the other reactant. This process is known as oxidative addition. In addition, Dipotassium;tetrachloropalladium;dichloride can also facilitate the elimination of certain functional groups, such as halides, through a process known as beta-elimination.
生化学的および生理学的効果
Dipotassium;tetrachloropalladium;dichloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in animal studies. In vitro studies have suggested that Dipotassium;tetrachloropalladium;dichloride may have antioxidant properties and can scavenge free radicals. Additionally, Dipotassium;tetrachloropalladium;dichloride has been investigated for its potential applications in cancer therapy, as it can induce apoptosis in cancer cells.
実験室実験の利点と制限
Dipotassium;tetrachloropalladium;dichloride has several advantages for lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of reactions. Additionally, Dipotassium;tetrachloropalladium;dichloride is stable under normal laboratory conditions and can be stored for a long time without significant degradation. However, Dipotassium;tetrachloropalladium;dichloride also has some limitations. It is sensitive to air and moisture, and it can decompose in the presence of certain reagents, such as strong acids or bases. Therefore, careful handling and storage are required to ensure its stability and effectiveness.
将来の方向性
There are several future directions for the study of Dipotassium;tetrachloropalladium;dichloride. One area of interest is the development of new catalytic reactions using Dipotassium;tetrachloropalladium;dichloride as a catalyst. This could involve the synthesis of new palladium complexes or the modification of existing ones to improve their catalytic properties. Another area of interest is the application of Dipotassium;tetrachloropalladium;dichloride in the field of nanotechnology, where it could be used to synthesize palladium nanoparticles with specific properties for various applications. Finally, further studies are needed to explore the biochemical and physiological effects of Dipotassium;tetrachloropalladium;dichloride and its potential applications in medicine and biotechnology.
合成法
The synthesis of Dipotassium;tetrachloropalladium;dichloride involves the reaction between potassium tetrachloropalladate(II) and potassium chloride in an aqueous solution. The reaction is exothermic and requires careful control of the temperature and pH. The resulting product is a yellow crystalline powder that is soluble in water and other polar solvents.
特性
CAS番号 |
19662-89-6 |
|---|---|
製品名 |
Dipotassium;tetrachloropalladium;dichloride |
分子式 |
Cl6K2Pd |
分子量 |
397.3 g/mol |
IUPAC名 |
dipotassium;tetrachloropalladium;dichloride |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChIキー |
OEDRXJBJMMJUSV-UHFFFAOYSA-H |
SMILES |
[Cl-].[Cl-].Cl[Pd](Cl)(Cl)Cl.[K+].[K+] |
正規SMILES |
Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |
その他のCAS番号 |
16919-73-6 |
ピクトグラム |
Irritant |
同義語 |
potassium hexachloropalladate(IV) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




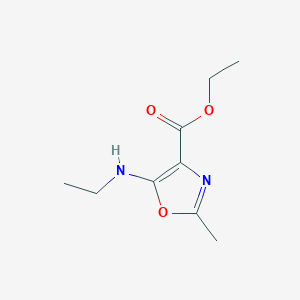
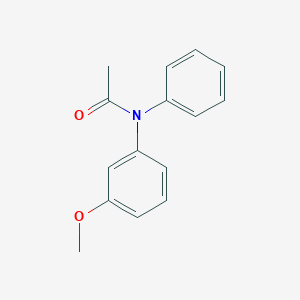
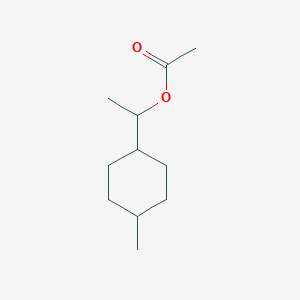

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

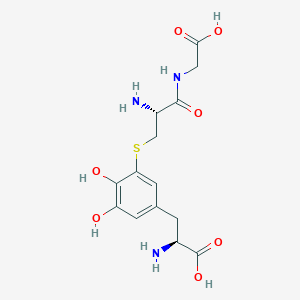

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

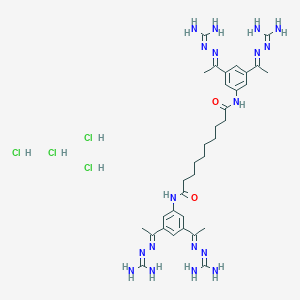
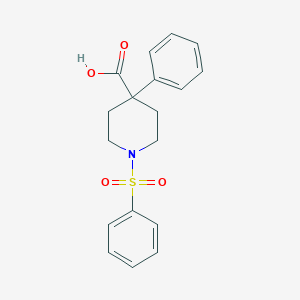
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)